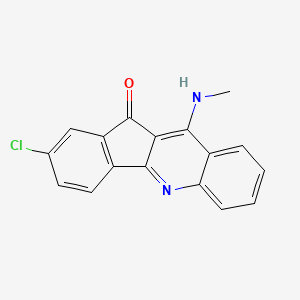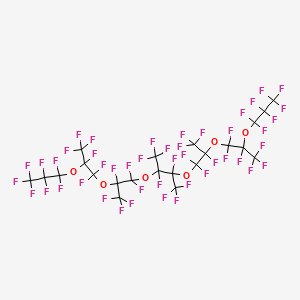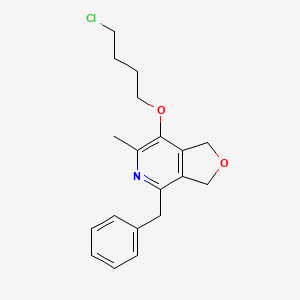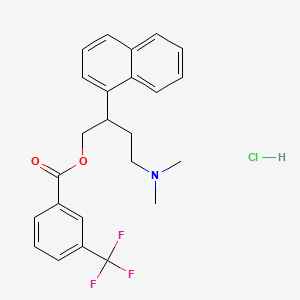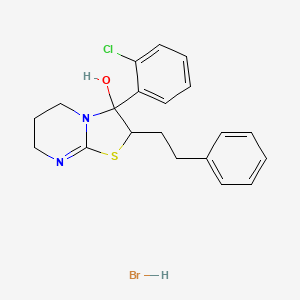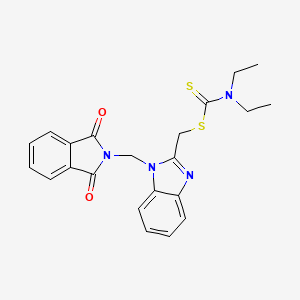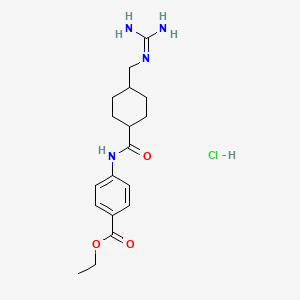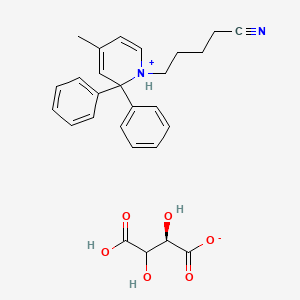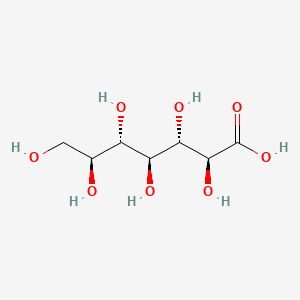
Manganese, bis((2xi)-D-gluco-heptonato)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) is a coordination compound where manganese is complexed with a hexahydroxyheptanoate ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) typically involves the reaction of manganese salts with hexahydroxyheptanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then subjected to crystallization to isolate the compound in pure form.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of manganese oxide or manganese carbonate as starting materials. These are reacted with hexahydroxyheptanoic acid in large reactors, followed by purification steps such as filtration, crystallization, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) can undergo various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to yield lower oxidation state manganese complexes.
Substitution: Ligand exchange reactions can occur, where the hexahydroxyheptanoate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in an appropriate solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(I) or manganese(0) species.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for manganese-containing enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of advanced materials, such as manganese-based catalysts and electronic materials.
Wirkmechanismus
The mechanism by which 2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) exerts its effects involves the interaction of the manganese center with various substrates. The hexahydroxyheptanoate ligand stabilizes the manganese ion, allowing it to participate in redox reactions. The molecular targets and pathways involved depend on the specific application, but generally include electron transfer processes and coordination with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Manganese(III) acetylacetonate
- Manganese(II) chloride
- Manganese(IV) oxide
Comparison
Compared to these similar compounds, 2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) is unique due to its specific ligand environment, which provides distinct chemical properties and reactivity. For example, the hexahydroxyheptanoate ligand offers multiple coordination sites, enhancing the stability and versatility of the manganese complex in various applications.
Eigenschaften
CAS-Nummer |
12565-60-5 |
|---|---|
Molekularformel |
C7H14O8 |
Molekulargewicht |
226.18 g/mol |
IUPAC-Name |
(2S,3S,4S,5S,6S)-2,3,4,5,6,7-hexahydroxyheptanoic acid |
InChI |
InChI=1S/C7H14O8/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h2-6,8-13H,1H2,(H,14,15)/t2-,3-,4-,5-,6-/m0/s1 |
InChI-Schlüssel |
KWMLJOLKUYYJFJ-RUTHBDMASA-N |
Isomerische SMILES |
C([C@@H]([C@@H]([C@@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


